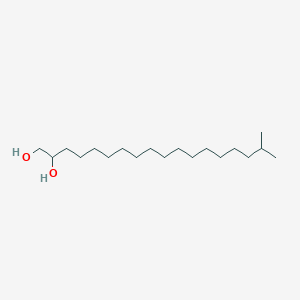
17-Methyloctadecane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methyloctadecane-1,2-diol is a long-chain fatty alcohol with the molecular formula C19H40O2. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and second carbon atoms of the 17-methyloctadecane chain. It is a type of diol, which means it contains two alcohol functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyloctadecane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents . The reaction conditions often include a non-aqueous solvent such as chloroform, ether, acetone, or dioxane to prevent the hydrolysis of the epoxide ring formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 17-Methyloctadecane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
17-Methyloctadecane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 17-Methyloctadecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function . Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity .
Comparison with Similar Compounds
1,2-Octadecanediol: Similar in structure but lacks the methyl group at the 17th position.
2-Methyloctadecane: Similar carbon chain length but lacks the hydroxyl groups.
1,2-Nonadecanediol: Similar structure but with a longer carbon chain.
Uniqueness: 17-Methyloctadecane-1,2-diol is unique due to the presence of both hydroxyl groups and a methyl group at the 17th position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
137157-76-7 |
|---|---|
Molecular Formula |
C19H40O2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
17-methyloctadecane-1,2-diol |
InChI |
InChI=1S/C19H40O2/c1-18(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-19(21)17-20/h18-21H,3-17H2,1-2H3 |
InChI Key |
FZBGDBGUTSTHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


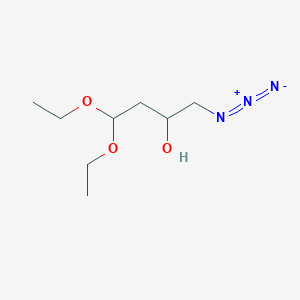
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
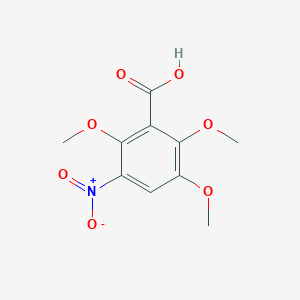
oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
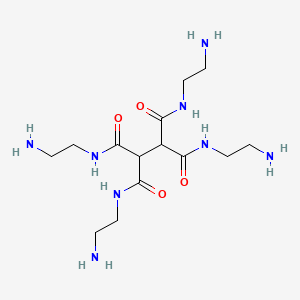
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
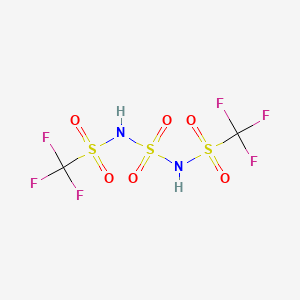
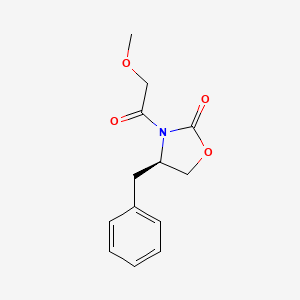
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
